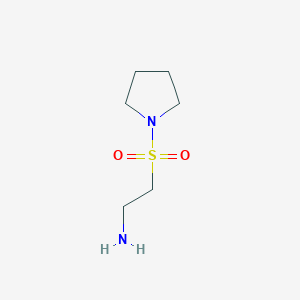

2-(Pyrrolidin-1-ylsulfonyl)ethanamine

Descripción

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFULQLOOJLLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 1 Ylsulfonyl Ethanamine and Analogues

Strategies for the Construction of the 2-(Pyrrolidin-1-ylsulfonyl)ethanamine Core

The fundamental structure of this compound can be assembled through either direct coupling of pre-functionalized fragments or via more elaborate multistep sequences that build the molecule progressively.

Direct Synthesis Approaches

Direct synthesis aims to form the target molecule in a single key step from readily available precursors. A theoretically straightforward approach involves the reaction of pyrrolidine (B122466) with a protected 2-aminoethanesulfonyl chloride derivative. This method hinges on the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic sulfonyl chloride.

A plausible direct route is the sulfonylation of pyrrolidine with an N-protected 2-aminoethanesulfonyl chloride, such as N-(tert-butoxycarbonyl)-2-aminoethanesulfonyl chloride (Boc-tauryl chloride). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The subsequent removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) yields the final product, this compound. semanticscholar.orgnih.gov The presence of the Boc group is crucial to prevent self-reaction of the amino-sulfonyl chloride and to ensure selective reaction at the pyrrolidine nitrogen. enamine.net

Multistep Reaction Sequences

Multistep syntheses offer greater flexibility and are often necessary when direct precursors are not commercially available or are difficult to prepare. syrris.jp These sequences typically involve building the sulfonamide core first, followed by the introduction or elaboration of the ethanamine moiety.

Route A: Via 2-Chloroethanesulfonyl Chloride

One common multistep strategy begins with the reaction between pyrrolidine and 2-chloroethanesulfonyl chloride. rit.edurit.edu This initial step forms the key sulfonamide linkage and introduces a reactive handle for the subsequent installation of the amine group.

Sulfonamide Formation: Pyrrolidine is reacted with 2-chloroethanesulfonyl chloride in an inert solvent with a base to yield 1-(2-chloroethylsulfonyl)pyrrolidine.

Introduction of the Amino Group: The terminal chloride of the intermediate is then displaced to introduce the amine functionality. Several methods can be employed for this transformation:

Azide (B81097) Reduction: Reaction with sodium azide (NaN₃) followed by reduction of the resulting azido (B1232118) intermediate using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

Gabriel Synthesis: Utilizing potassium phthalimide (B116566) followed by hydrazinolysis to unmask the primary amine.

Direct Amination: Reaction with ammonia, although this can sometimes lead to over-alkylation products.

Route B: From Taurine (B1682933)

Another versatile multistep approach utilizes taurine (2-aminoethanesulfonic acid) as an inexpensive starting material. This route requires protection of the amino group and activation of the sulfonic acid.

N-Protection: The amino group of taurine is first protected, for example, with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

Sulfonyl Chloride Formation: The resulting N-protected sulfonic acid is converted into the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net

Reaction with Pyrrolidine: The synthesized N-Boc-2-aminoethanesulfonyl chloride is then reacted with pyrrolidine to form tert-butyl (2-(pyrrolidin-1-ylsulfonyl)ethyl)carbamate.

Deprotection: The final step is the removal of the Boc group under acidic conditions to afford this compound. nih.gov

| Route | Starting Materials | Key Intermediates | Key Reactions |

| Direct | Pyrrolidine, N-Boc-2-aminoethanesulfonyl chloride | N/A | Sulfonylation, Deprotection |

| Multistep A | Pyrrolidine, 2-Chloroethanesulfonyl chloride | 1-(2-Chloroethylsulfonyl)pyrrolidine | Sulfonylation, Nucleophilic Substitution (e.g., Azide reduction) |

| Multistep B | Taurine, Pyrrolidine, Boc₂O | N-Boc-taurine, N-Boc-2-aminoethanesulfonyl chloride | N-protection, Chlorination, Sulfonylation, Deprotection |

Functional Group Interconversions and Derivatization Routes

The synthesis of this compound and its analogues relies heavily on robust methods for forming the sulfonamide bond and for introducing the side-chain functionality.

Formation of Sulfonamide Linkages in Pyrrolidine Systems

The creation of the sulfonamide bond between a pyrrolidine nitrogen and a sulfur atom is a cornerstone of these syntheses. The most prevalent method is the reaction of pyrrolidine or its derivatives with an appropriate sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net This reaction is broadly applicable and tolerates a wide range of functional groups on both the pyrrolidine and the sulfonyl chloride.

Alternative methods have also been developed. For instance, N-sulfinyltrifluoromethanesulfonamide has been shown to react with succinyl chloride to produce 1-[(trifluoromethyl)sulfonyl]pyrrolidine-2,5-dione, demonstrating a cyclization approach to form a pyrrolidine-sulfonamide linkage. researchgate.net

| Reagent | Conditions | Product Type | Reference |

| Sulfonyl Chloride (R-SO₂Cl) | Pyrrolidine, Base (e.g., Et₃N, Pyridine) | Pyrrolidine Sulfonamide | researchgate.net |

| Succinyl Chloride | N-Sulfinyltrifluoromethanesulfonamide | Pyrrolidine-2,5-dione Sulfonamide | researchgate.net |

Introduction and Modification of the Ethanamine Moiety

The ethanamine side chain can be incorporated using several strategies. As detailed in the multistep syntheses (Section 2.1.2), using bifunctional reagents like 2-chloroethanesulfonyl chloride allows for the sequential formation of the sulfonamide and the introduction of the amine. rit.edu

An alternative strategy involves the reduction of a nitrile. For example, the synthesis could proceed through an intermediate such as (pyrrolidin-1-ylsulfonyl)acetonitrile. The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, thereby forming the ethanamine moiety. researchgate.net

Once the core structure of this compound is assembled, the primary amino group offers a site for further modification to create a library of analogues. Standard transformations include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.

Asymmetric Synthesis Approaches for Pyrrolidine-Containing Sulfonamides

The synthesis of enantiomerically pure pyrrolidine-containing sulfonamides is of great importance, as stereochemistry often dictates biological activity. nih.gov These approaches typically involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the stereochemical outcome. mdpi.comacs.orgmcgill.ca

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules as starting points. L-proline and its derivatives are common choices. mdpi.com For example, the carboxylic acid of an N-sulfonylated proline can be reduced, and the resulting alcohol can be further functionalized to build analogues with a defined stereocenter at the C2 position of the pyrrolidine ring. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed. The use of N-tert-butanesulfinylimine, derived from a chiral sulfinamide, is a powerful method for the diastereoselective synthesis of substituted pyrrolidines. acs.org For instance, 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes can produce densely functionalized pyrrolidines with high diastereoselectivity. acs.org

Asymmetric Catalysis: In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Organocatalysis: Chiral pyrrolidine-based organocatalysts, often themselves derived from proline, are widely used to promote asymmetric transformations. nih.govmdpi.com

Metal Catalysis: Chiral metal complexes, such as those based on rhodium or iridium, can catalyze enantioselective C-H amination or cyclization reactions to construct the chiral pyrrolidine ring. acs.orgorganic-chemistry.org For example, rhodium(II)-catalyzed asymmetric nitrene C–H insertion has been used for the de novo synthesis of 2,5-disubstituted pyrrolidines. acs.org

| Strategy | Principle | Example | Reference |

| Chiral Pool | Use of naturally occurring chiral starting materials. | Synthesis from L-proline or 4-hydroxyproline. | mdpi.com |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Use of N-tert-butanesulfinylimine in cycloaddition reactions. | acs.orgnih.gov |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst. | Rhodium-catalyzed asymmetric C-H insertion; Proline-based organocatalysis. | mdpi.comacs.org |

Green Chemistry Principles in the Synthesis of Sulfonamide-Amine Scaffolds

The synthesis of sulfonamide-amine scaffolds, including structures like this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The traditional synthesis of sulfonamides often involves the use of hazardous reagents, such as sulfonyl chlorides, and volatile organic solvents, which present significant environmental and safety challenges. researchgate.netmdpi.com Consequently, the development of sustainable and eco-friendly synthetic routes is a key focus of modern chemical research. researchgate.netrsc.org

Key green chemistry strategies that have been successfully applied to the synthesis of various sulfonamides, and are applicable to aliphatic and cyclic amine-containing scaffolds, include the use of alternative solvents, the development of one-pot syntheses, and the implementation of catalyst-free or mechanochemical methods. rsc.orgrsc.org

Use of Greener Solvents

One of the cornerstones of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. nih.gov Water is an ideal green solvent due to its safety, availability, and low environmental impact. rsc.org Researchers have developed facile methods for sulfonamide synthesis in aqueous media, often under dynamic pH control, which eliminates the need for organic bases. rsc.org In many cases, the sulfonamide product is poorly soluble in water, allowing for easy isolation by simple filtration, which significantly simplifies the work-up process. researchgate.netrsc.org

Beyond water, other sustainable solvents such as ethanol, glycerol, and Deep Eutectic Solvents (DESs) have been employed. rsc.orgresearchgate.net For instance, a general and mild method involves the in situ generation of sulfonyl chlorides from thiols via oxidative chlorination, followed by reaction with various amines in solvents like water or ethanol. rsc.orgresearchgate.net This approach avoids the handling of unstable sulfonyl chloride intermediates and uses safer media. rsc.org

| Green Solvent | Starting Materials | Key Advantages | Yield Range | Ref. |

| Water | Arylsulfonyl chlorides, Amines | Eliminates organic bases, simple filtration work-up | 55-98% | rsc.org |

| Water, Ethanol, Glycerol, DES | Thiols, Amines | In situ generation of sulfonyl chloride, mild conditions | Good to Excellent | rsc.orgresearchgate.net |

| 2-MeTHF | Carboxylic Acids, Amines | Use of a greener solvent, coupling reagent-assisted | High | mdpi.comresearchgate.net |

One-Pot and Catalytic Strategies

One-pot syntheses are highly desirable as they reduce the number of reaction and purification steps, thereby saving time, energy, and materials, and minimizing waste generation. princeton.edunih.gov Several one-pot procedures for sulfonamide synthesis have been developed. A notable example is the copper-catalyzed conversion of aromatic carboxylic acids into sulfonyl chlorides, followed by amination within the same reaction vessel. princeton.edunih.gov This method cleverly merges traditional amide coupling partners to generate sulfonamides without the need to pre-functionalize the starting materials. princeton.edunih.gov

Catalyst-free approaches represent another significant advancement. Methods have been reported for synthesizing sulfonamides under solvent-free conditions at room temperature, using solid bases like potassium carbonate. researchgate.netnih.gov This not only eliminates the need for a solvent but also for a catalyst, making the process cleaner and more cost-effective. researchgate.net Furthermore, the development of reusable heterogeneous catalysts, such as silica (B1680970) gel, provides an effective and sustainable option for the condensation of sulfonyl chlorides with amines. researchgate.net

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Scope | Ref. |

| One-Pot Decarboxylative Halosulfonylation | Copper Catalyst | No prefunctionalization of acids/amines needed | Aryl, Heteroaryl, Aliphatic | princeton.edunih.gov |

| Oxidative Chlorination | Sodium Dichloroisocyanurate (NaDCC·2H₂O) | Mild conditions, solvent-free workup | Various amines | rsc.orgresearchgate.net |

| Catalyst-Free, Solvent-Free | Silica Gel or K₂CO₃ | Reusable catalyst, mild conditions, no solvent | Aliphatic and Aromatic amines | researchgate.net |

| Mechanosynthesis | Sodium Hypochlorite (NaOCl·5H₂O) | Solvent-free, cost-effective, telescopic process | Aromatic and Aliphatic disulfides and amines | rsc.org |

Energy-Efficient and Novel Methodologies

To reduce the energy consumption typically associated with chemical synthesis, alternative energy sources like microwave irradiation and ultrasound have been explored. nih.govresearchgate.net These techniques can significantly shorten reaction times and improve yields. nih.govresearchgate.net For the synthesis of sulfonamide derivatives of cyclic arylguanidines, both ultrasound-assisted and microwave syntheses have proven effective, particularly when using water as a solvent. nih.govresearchgate.net

Mechanochemistry, which involves conducting reactions in the solid state by grinding, is an emerging solvent-free technique. rsc.org A one-pot, two-step mechanochemical approach for sulfonamide synthesis has been demonstrated, starting from disulfides. rsc.org This method involves a tandem oxidation-chlorination followed by amination, all mediated by solid-state reagents, thus completely avoiding the use of bulk solvents and offering a highly efficient and environmentally friendly process. rsc.org

The application of these green chemistry principles provides a clear pathway toward the sustainable production of this compound and its analogues. By focusing on safer solvents, one-pot procedures, and energy-efficient techniques, the environmental footprint of synthesizing these important chemical scaffolds can be significantly reduced.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected ¹H NMR spectrum of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine would show distinct signals for the protons on the pyrrolidine (B122466) ring and the ethylamine (B1201723) chain.

Carbon-13 (¹³C) NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The spectrum would be expected to show signals corresponding to the four distinct carbons of the pyrrolidine ring and the two carbons of the ethanamine moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H on Pyrrolidine (adjacent to N) | Data not available | Data not available | Data not available |

| H on Pyrrolidine (beta to N) | Data not available | Data not available | Data not available |

| H on Sulfonyl-CH₂ | Data not available | Data not available | Data not available |

| H on CH₂-NH₂ | Data not available | Data not available | Data not available |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C on Pyrrolidine (adjacent to N) | Data not available |

| C on Pyrrolidine (beta to N) | Data not available |

| C on Sulfonyl-CH₂ | Data not available |

Note: The data in the tables above is predictive and not based on experimental results, as none were found in the available literature.

Multi-dimensional NMR Spectroscopy for Complex Structural Characterization

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: This experiment would establish the correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyrrolidine ring and the ethyl chain.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds apart, providing crucial information to connect the different fragments of the molecule, such as the pyrrolidine ring to the sulfonyl group and the sulfonyl group to the ethanamine chain.

Deuterium Exchange Studies

Deuterium exchange studies, typically performed by adding D₂O to the NMR sample, would be used to identify labile protons. The protons of the primary amine (NH₂) group in this compound are expected to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum. This would confirm the presence and location of the amine group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₆H₁₄N₂O₂S).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Note: The data in the table above is predictive and not based on experimental results.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. The analysis of these fragment ions would provide valuable information about the connectivity of the molecule. Key expected fragmentation patterns for sulfonamides often involve cleavage of the C-S and S-N bonds. For this compound, characteristic fragments corresponding to the loss of the pyrrolidine ring, the ethanamine side chain, and sulfur dioxide would be anticipated.

Table 4: Predicted Key Fragment Ions in MS/MS of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

Note: The data in the table above is predictive and not based on experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the characteristic stretching and bending of chemical bonds. nih.goveag.com For compounds containing the this compound framework, IR and Raman spectra would reveal key vibrational modes associated with the sulfonamide and pyrrolidine moieties.

The sulfonamide group (–SO₂N–) is particularly well-defined in vibrational spectra. The most prominent bands are the asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org These typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is also observable, generally in the region of 914–895 cm⁻¹. rsc.org

The pyrrolidine ring and the ethylamine chain contribute to more complex regions of the spectrum. C-H stretching vibrations from both the aliphatic ring and the ethyl chain are expected in the 2800-3000 cm⁻¹ region. The primary amine (–NH₂) of the ethanamine portion would exhibit N-H stretching vibrations, typically seen as one or two bands in the 3300-3500 cm⁻¹ range, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. researchgate.net C-N stretching vibrations from the pyrrolidine ring and the ethylamine chain would also be present.

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental bands observed in FT-IR and FT-Raman spectra. nih.gov A comparative analysis of the experimental and theoretical spectra allows for a detailed understanding of the molecule's vibrational properties.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretching | 1320 - 1310 | rsc.org |

| Sulfonyl (SO₂) | Symmetric Stretching | 1155 - 1143 | rsc.org |

| Sulfonamide (S-N) | Stretching | 914 - 895 | rsc.org |

| Primary Amine (N-H) | Stretching | 3500 - 3300 | researchgate.net |

| Primary Amine (N-H) | Bending (Scissoring) | ~1600 | researchgate.net |

| Aliphatic C-H | Stretching | 3000 - 2800 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

In the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the sulfonamide group displays S=O bond lengths of approximately 1.435 Å and an S–N bond length of about 1.625 Å. nih.govresearchgate.net The geometry around the sulfur atom is a slightly distorted tetrahedron. nih.govresearchgate.net The five-membered pyrrolidine ring typically adopts a non-planar conformation, often a half-chair or envelope form, to minimize steric strain. nih.govresearchgate.net For 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the ring was found to be in a half-chair conformation. researchgate.net Analysis of the torsion angles reveals the relative orientation of the substituents. For instance, viewing down the S–N bond, the N–C bonds of the pyrrolidine ring are oriented gauche to the S–C bond of the phenyl group. nih.govresearchgate.net

This technique also elucidates intermolecular interactions, such as hydrogen bonds, which are critical in determining the crystal packing. In the case of this compound, the primary amine group would be expected to act as a hydrogen bond donor, influencing the supramolecular assembly.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₅NO₂S | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| S=O Bond Lengths (Å) | 1.4357 (16), 1.4349 (16) | nih.gov |

| S–N Bond Length (Å) | 1.625 (2) | nih.gov |

| S–C Bond Length (Å) | 1.770 (2) | nih.gov |

| Pyrrolidine Ring Conformation | Half-chair | researchgate.net |

Powder X-ray diffraction (PXRD) is an indispensable technique in pharmaceutical and materials science for the characterization of polycrystalline solids. americanpharmaceuticalreview.com Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on its crystal structure. americanpharmaceuticalreview.com PXRD is particularly valuable for identifying different crystalline forms, or polymorphs, of a single compound. researchgate.netnih.gov

Polymorphism is a well-documented phenomenon among sulfonamide drugs, where different crystal packings can lead to variations in physical properties such as solubility and stability. researchgate.netnih.gov The screening for polymorphs is a critical step in drug development. PXRD can distinguish between different polymorphs by comparing their diffraction patterns; each polymorph will have a distinct set of diffraction peaks at characteristic 2θ angles. researchgate.net

Furthermore, PXRD is used to assess the phase purity of a bulk sample, ensuring that it consists of a single crystalline form and is free from contamination by other polymorphs or amorphous content. rsc.org While a full structure determination from PXRD data is more complex than from single-crystal data, it is possible and serves as a crucial tool when suitable single crystals cannot be grown. americanpharmaceuticalreview.comnih.gov An experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the identity and purity of a bulk sample. rsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a specialized technique used to study chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers. mdpi.com

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter into the pyrrolidine ring or the ethanamine side chain. The ECD spectrum of such a chiral derivative would exhibit characteristic positive or negative bands, known as Cotton effects, which are unique to a specific enantiomer.

The analysis of ECD spectra, often supported by quantum mechanical calculations, can help in assigning the absolute configuration (R/S) of the stereocenters. mdpi.com The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores within the molecule. nih.gov In a chiral derivative of this compound, the sulfonamide group and any other chromophores would contribute to the ECD spectrum. The study of how the ECD spectrum changes with solvent or temperature can also provide insights into conformational dynamics. mdpi.com Therefore, ECD is an essential tool for the stereochemical characterization of any chiral analogs of this compound. nih.govnih.gov

Chemical Reactivity and Transformation Pathways of 2 Pyrrolidin 1 Ylsulfonyl Ethanamine

Reactivity Profiling of the Amine Functional Group

The terminal primary amine (-NH2) is the most reactive site on the molecule, readily participating in a variety of common organic reactions. Its nucleophilicity and basicity are central to its chemical behavior.

As a potent nucleophile, the primary amine of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine readily attacks electrophilic centers. This reactivity is fundamental to its use as a building block in organic synthesis. Key reactions include acylation, alkylation, and sulfonation. libretexts.orglibretexts.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated derivatives (amides). This is a standard method for forming a stable amide bond.

Alkylation: Treatment with alkyl halides typically leads to a mixture of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts, as the nitrogen atom is successively alkylated. libretexts.org

Sulfonylation: The amine can react with a different sulfonyl chloride (e.g., benzenesulfonyl chloride) in what is known as the Hinsberg reaction, forming a secondary sulfonamide. wikipedia.org This reaction is a classic test to distinguish primary, secondary, and tertiary amines. libretexts.org

Reaction with Carbonyls: Condensation with aldehydes or ketones under acidic conditions results in the formation of imines (Schiff bases), which are reversible upon hydrolysis. libretexts.org

Table 1: Representative Reactions of the Primary Amine Moiety

| Reaction Type | Electrophile Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Bromoethane | Secondary Amine |

| Sulfonylation | Benzenesulfonyl Chloride | Secondary Sulfonamide |

The lone pair of electrons on the primary amine nitrogen atom imparts basic properties, allowing it to readily accept a proton (H+). This reaction with acids is a fundamental acid-base transformation that results in the formation of an ammonium salt. For instance, reaction with hydrochloric acid (HCl) yields this compound hydrochloride, a stable, crystalline solid that is often more soluble in aqueous media than the free base. bldpharm.com The formation of such salts is a standard procedure for improving the handling and formulation of amine-containing compounds. The basicity of the amine makes it a candidate for use as a proton scavenger in various chemical reactions. cbijournal.com

Chemical Transformations Involving the Sulfonyl Moiety

The sulfonamide functional group (R-SO2-NR'R") is known for its considerable chemical stability and is generally unreactive under mild conditions. wikipedia.org This robustness is a key feature, often incorporated into molecular scaffolds to provide a rigid and stable linker. Transformations involving the sulfonyl moiety typically require harsh reaction conditions. Cleavage of the sulfur-nitrogen bond via hydrolysis can occur under strongly acidic or alkaline conditions, which would break the molecule into pyrrolidine (B122466) and 2-aminoethanesulfonic acid derivatives. researchgate.net Reductive cleavage is also possible but demands powerful reducing agents.

Ring Opening and Rearrangement Reactions of the Pyrrolidine Heterocycle

The pyrrolidine ring is a saturated five-membered heterocycle and, like the sulfonamide group, is characterized by its high stability. nih.gov The ring's C-N and C-C bonds are strong, and the structure is not strained. Consequently, ring-opening or rearrangement reactions are not characteristic of this scaffold under normal synthetic or physiological conditions. Such transformations would necessitate high-energy processes or specifically designed reagents that are not commonly employed in standard chemical derivatization. The conformational flexibility of the pyrrolidine ring, which can adopt "envelope" and "twist" conformations, can influence the spatial orientation of substituents and thus impact biological activity in its derivatives. nih.gov

Targeted Derivatization for Library Synthesis and Structure-Property Relationship Studies

The primary amine of this compound serves as an excellent synthetic handle for targeted derivatization, making the compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries. nih.gov By systematically reacting the amine with a diverse set of electrophiles, researchers can create a large array of analogues to probe structure-property and structure-activity relationships (SAR). libretexts.org For example, a library could be constructed by reacting the parent molecule with various sulfonyl chlorides, carboxylic acids (via amide coupling), and isocyanates to explore how different substituents impact a target property. This approach is fundamental in medicinal chemistry for optimizing lead compounds. cbijournal.comresearchgate.net

Table 2: Hypothetical Library Synthesis from this compound

| Reagent Class | Reagent Example | Resulting Linkage | R-Group Introduced |

|---|---|---|---|

| Acyl Chlorides | 4-Nitrobenzoyl chloride | Amide | 4-Nitrophenyl |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide | 5-(Dimethylamino)naphthalene |

| Isocyanates | Phenyl isocyanate | Urea | Phenyl |

Degradation Pathway Identification (e.g., hydrolytic, oxidative, photolytic)

Sulfonamides, while stable, are susceptible to degradation under specific environmental or stress conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. nih.gov

Hydrolytic Degradation: Under harsh acidic or alkaline pH conditions, the sulfonamide bond can undergo hydrolysis. researchgate.net This would likely cleave the S-N bond, resulting in the formation of pyrrolidine and a derivative of ethanesulfonic acid. Sulfonamides are generally stable at neutral pH. nih.gov

Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), are effective at degrading sulfonamides. mdpi.commdpi.com Oxidation can occur at the amine group, the pyrrolidine ring, or lead to the cleavage of the sulfonamide bond.

Photolytic Degradation: Exposure to ultraviolet (UV) radiation can induce photolysis. acs.org Direct photolysis can lead to the cleavage of the molecule, particularly the C-S and S-N bonds, initiating a cascade of degradation products. The efficiency of photolysis can be influenced by factors such as pH and the presence of photosensitizers in the medium. mdpi.comacs.org

Table 3: Summary of Potential Degradation Pathways

| Pathway | Conditions | Key Reactive Species | Potential Outcome |

|---|---|---|---|

| Hydrolysis | Strong Acid or Base | H3O+ / OH- | Cleavage of S-N bond |

| Oxidation | AOPs (e.g., UV/H2O2) | •OH, SO4•− | Ring oxidation, bond cleavage |

Computational Chemistry and Theoretical Investigations of 2 Pyrrolidin 1 Ylsulfonyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into the electronic structure, molecular geometry, and energetic properties of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost. For this compound, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.net This is typically achieved using a functional, such as B3LYP, combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electron distribution. nih.govdoi.orgresearchgate.net The optimization process systematically alters the molecular geometry to find the minimum energy conformation on the potential energy surface.

The resulting optimized structure provides key geometric parameters. For this compound, this includes the characteristic puckering of the pyrrolidine (B122466) ring, the tetrahedral geometry around the sulfur atom, and the rotational flexibility of the ethylamine (B1201723) side chain. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S=O | ~1.45 Å |

| Bond Length | S-N (pyrrolidine) | ~1.65 Å |

| Bond Length | S-C | ~1.80 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-N (pyrrolidine) | ~107° |

| Dihedral Angle | N(pyr)-S-C-C | ~65° (gauche) |

Beyond geometry, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. From these orbital energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity. nih.gov

| Property | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | 0.95 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 7.80 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | -0.95 | Energy released when an electron is added |

| Electronegativity (χ) | 2.95 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 3.90 | Resistance to change in electron distribution |

While DFT is highly effective, ab initio (from first principles) methods provide a pathway to even greater accuracy, albeit at a significantly higher computational expense. acs.orgresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically improve upon the Hartree-Fock approximation by incorporating electron correlation effects more rigorously. nih.gov

For a flexible molecule like this compound, these high-level methods are not typically used for full geometry optimization of all possible conformers. Instead, they are often employed to perform single-point energy calculations on the geometries previously optimized with DFT. nih.gov This approach serves to validate the DFT energy rankings of different conformers and provides a more accurate benchmark for the relative energies between them, which is crucial when energy differences are small. researchgate.net These methods are also the gold standard for calculating interaction energies between the molecule and other chemical species, providing benchmark data for understanding non-covalent interactions.

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The structural flexibility of this compound, arising from the puckering of the pyrrolidine ring and rotation around several single bonds (S-N, S-C, C-C, C-N), gives rise to a complex conformational landscape. researchgate.net Molecular modeling techniques are essential to explore this landscape and understand the molecule's dynamic behavior.

Conformational analysis begins with a systematic or stochastic search to identify various low-energy conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, based on their DFT-calculated energies.

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of the molecule. nih.govyoutube.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution), and Newton's equations of motion are solved iteratively for every atom. This generates a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. MD simulations are particularly valuable for studying intermolecular interactions. For instance, they can elucidate the specific hydrogen bonding patterns between the amine and sulfonyl groups of the molecule and surrounding water molecules, which governs its solubility and interaction with biological targets. peerj.com

In Silico Prediction of Spectroscopic Signatures (e.g., UV, NMR chemical shifts)

Computational methods can predict spectroscopic properties, providing a powerful complement to experimental characterization.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. doi.org The standard protocol involves several steps:

Generation and identification of all low-energy conformers.

Geometry optimization of each conformer using a suitable DFT method.

Calculation of the magnetic shielding tensor for each atom in each conformer.

Averaging the shielding tensors based on the Boltzmann population of each conformer.

Referencing the final values against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to yield the final chemical shifts (δ). nih.gov

This process is crucial for flexible molecules where the observed spectrum is an average over many rapidly interconverting conformers. kettering.edu

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| -S-CH2-CH2-NH2 | ~3.45 | ~55.2 |

| -S-CH2-CH2-NH2 | ~3.10 | ~38.5 |

| Pyrrolidine α-CH2 | ~3.35 | ~48.1 |

| Pyrrolidine β-CH2 | ~1.95 | ~25.3 |

Similarly, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to investigate the reactivity of this compound and the mechanisms of reactions in which it participates. Sulfonamides can undergo reactions such as hydrolysis or act as nucleophiles or electrophiles under different conditions. researchgate.net

Theoretical studies can map out the entire potential energy surface of a proposed reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the structure of the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. researchgate.net By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, theoretical calculations could distinguish between a direct displacement (SN2) mechanism and a stepwise addition-elimination mechanism for nucleophilic substitution at the sulfur center. drugbank.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of molecules based on their structure. jcsp.org.pkresearchgate.net The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its properties. nih.govresearchgate.net

For this compound and a series of related compounds, a typical QSPR study would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that correlates a subset of these descriptors with an experimentally measured property (e.g., boiling point, solubility, or lipophilicity). researchgate.netmdpi.com

Validation: Rigorously validating the model to ensure its predictive power for new, untested molecules.

A hypothetical QSPR model for predicting water solubility (logS) might take the form:

logS = c₀ + c₁(Topological Polar Surface Area) + c₂(LogP) + c₃(LUMO Energy)*

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental to the analytical workflow for "2-(Pyrrolidin-1-ylsulfonyl)ethanamine," providing the necessary separating power to resolve the target compound from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical compounds. For a sulfonamide derivative like "this compound," reversed-phase HPLC (RP-HPLC) is the most common and effective approach. This method is routinely used to determine the purity of the compound, quantify its concentration in various matrices, and establish a detailed impurity profile. researchgate.netresearchgate.net

The separation is typically achieved on a C18 or similar stationary phase, which retains the analyte based on its hydrophobicity. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol) is employed to effectively separate the main compound from both more polar and less polar impurities. nih.govnih.gov Ultraviolet (UV) or Diode Array Detection (DAD) is commonly used for detection, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. nih.gov

The validation of an HPLC method for "this compound" would involve assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and suitable for its intended purpose. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Zorbax Eclipse XDB, 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temp. | 30 - 40 °C nih.gov |

| Injection Volume | 10 - 20 µL |

| Detector | UV/DAD (e.g., 270 nm) rsc.org |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in separation efficiency, speed, and sensitivity. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.

For the analysis of "this compound" and its potential impurities, UHPLC can provide much higher resolution, allowing for the separation of closely related compounds that might co-elute in an HPLC system. rsc.org This enhanced separation power is particularly valuable for complex impurity profiling. The increased speed of analysis also allows for higher sample throughput. When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique becomes a powerful tool for the simultaneous determination of multiple sulfonamides in various samples. nih.govrsc.org

Table 2: Example UHPLC System Conditions for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, < 2 µm) nih.govrsc.org |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov |

| Column Temp. | 40 °C nih.gov |

| Injection Volume | 1 - 5 µL nih.gov |

| Detector | MS/MS or DAD |

Gas Chromatography (GC) for Volatile Components and Thermal Degradation Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While "this compound" itself is not expected to be sufficiently volatile or thermally stable for direct GC analysis, the technique is crucial for two specific applications: the analysis of volatile organic impurities (residual solvents) and the characterization of thermal degradation products.

Residual solvents from the synthesis process must be controlled, and GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for their quantification. thermofisher.comispub.com For thermal degradation studies, a sample can be heated, and the evolved gases can be introduced into a GC system, often coupled with mass spectrometry (TGA-GC/MS), to separate and identify the breakdown products. For the analysis of non-volatile sulfonamides, derivatization to create more volatile analogues may be necessary to make them amenable to GC analysis. nih.gov

Coupled Analytical Techniques for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry provides an unparalleled level of analytical detail, enabling not just separation but also definitive identification of the components of a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification of "this compound" and the structural elucidation of its impurities and degradation products. researchgate.net Following separation by HPLC or UHPLC, the eluent is introduced into a mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for polar molecules like sulfonamides, typically generating abundant protonated molecules ([M+H]+) in the positive ion mode. nih.gov The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) provides high-resolution mass data, allowing for the determination of the elemental composition of the parent compound and its impurities. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of known compounds and the characterization of unknown impurities. nih.govusda.gov

Table 3: Common LC-MS Parameters for Sulfonamide Identification

| Parameter | Typical Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode rsc.org |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap nih.gov |

| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) nih.gov |

| Capillary Voltage | 3.0 - 5.0 kV |

| Drying Gas | Nitrogen |

| Nebulizer Pressure | 30 - 50 psi |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS, making it the gold standard for the analysis of volatile and semi-volatile organic compounds (VOCs). rtilab.commdpi.com In the context of "this compound," GC-MS is primarily used to identify and quantify residual solvents from the manufacturing process. thermofisher.com

A common approach is headspace GC-MS, where the sample is heated in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC-MS system. ispub.com This technique prevents non-volatile matrix components from contaminating the instrument. The separated components are then ionized (typically by electron ionization) and detected by the mass spectrometer. The resulting mass spectrum for each component can be compared against spectral libraries (like NIST) for positive identification. nih.govnih.gov

Table 4: General GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Headspace, Split/Splitless ispub.com |

| Column | e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) |

| Carrier Gas | Helium or Hydrogen ispub.com |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 240°C) |

| Ionization Source | Electron Ionization (EI) at 70 eV ispub.com |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Scan (e.g., m/z 35-350) |

UHPLC-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Accurate Mass and Degradation Product Characterization

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) stands as a powerful technique for the definitive identification of this compound and the characterization of its potential degradation products. researchgate.net This method provides high-resolution, accurate mass measurements, which are fundamental for determining elemental composition and confirming molecular identity. nih.gov

In a typical application, the compound is first separated from impurities and degradants using a reversed-phase UHPLC column (e.g., Acquity BEH C18). The separated components then enter the QTOF-MS system. researchgate.net The instrument operates by acquiring full-scan mass spectra with high accuracy, allowing for the determination of the protonated molecular ion [M+H]⁺ of the parent compound. The high-resolution capability distinguishes the parent molecule from other compounds with the same nominal mass but different elemental formulas.

For structural elucidation and degradation product identification, tandem mass spectrometry (MS/MS) is employed. nih.gov The precursor ion of interest is selected in the quadrupole, fragmented using collision-induced dissociation, and the resulting product ions are analyzed by the TOF detector. The fragmentation pattern provides structural information about the molecule.

Forced degradation studies, conducted under conditions of acid and base hydrolysis, oxidation, heat, and photolysis, are essential for identifying potential impurities that may arise during manufacturing or storage. researchgate.net UHPLC-QTOF-MS is adept at detecting and identifying these low-level degradants. While specific degradation products for this compound are not documented in the provided literature, plausible degradation pathways for related amine compounds may involve oxidation of the amine group or hydrolysis of the sulfonamide linkage. nih.gov

Table 1: Illustrative UHPLC-QTOF-MS Data for Hypothetical Analysis of this compound

| Analyte | Retention Time (min) | Observed [M+H]⁺ (m/z) | Calculated [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Formula |

| This compound | 3.52 | 193.0903 | 193.0909 | -3.1 | C₆H₁₅N₂O₂S |

| Hypothetical Oxidation Product | 2.89 | 209.0852 | 209.0858 | -2.9 | C₆H₁₅N₂O₃S |

| Hypothetical Hydrolysis Product | 4.15 | 122.0604 | 122.0609 | -4.1 | C₄H₁₀NO₂S |

Chromatographic Chiral Separation Techniques

The structure of this compound is achiral and therefore does not form enantiomers. Consequently, direct chiral separation is not applicable. However, chiral analysis becomes relevant if the compound is used as a resolving agent or if it is derivatized with a chiral reagent to form diastereomers. This indirect approach allows for the separation of the resulting diastereomeric products on a standard achiral HPLC column.

A common strategy involves reacting the primary amine group of this compound with a chiral tagging reagent. For instance, reagents like 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole can be used to create diastereomers that can be separated via reversed-phase HPLC. nih.gov

Alternatively, if the compound were part of a synthetic pathway involving chiral intermediates or derivatives, polysaccharide-based chiral stationary phases (CSPs) would be a primary choice for separation. epa.govresearchgate.net Columns such as Chiralcel OD-H, which are based on cellulose (B213188) derivatives, are effective for separating a wide range of chiral compounds, including those with pyrrolidine (B122466) structures. researchgate.netdntb.gov.ua The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer or diastereomer.

Table 2: Representative Conditions for Diastereomer Separation of a Derivatized Amine

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine (B128534) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Reference | Adapted from a method for a related pyrrolidine compound. researchgate.net |

Derivatization Strategies for Improved Analytical Detection and Quantification

The primary amine group in this compound lacks a strong chromophore, resulting in poor sensitivity with UV-Vis detection in HPLC. To overcome this limitation, pre-column derivatization is a highly effective strategy to introduce a chromophoric or fluorophoric tag onto the molecule, significantly enhancing detection and quantification limits. nih.gov

Several reagents are available for the derivatization of primary amines:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. This reaction is rapid and can be automated for online derivatization in an HPLC autosampler. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with primary and secondary amines to produce intensely colored and fluorescent derivatives, enabling sensitive detection. The derivatization is typically performed by heating the sample with the reagent in a buffered solution. mdpi.com

4-Nitrobenzoic Acid: Can be used to form amide derivatives with the amine, introducing a strong UV chromophore that allows for sensitive detection at wavelengths around 254 nm. researchgate.net

The choice of derivatization reagent depends on the analytical requirements, such as desired sensitivity and compatibility with the chromatographic system. The derivatization process itself must be optimized for factors like pH, temperature, and reaction time to ensure a complete and reproducible reaction. mdpi.com

Table 3: Common Derivatization Reagents for Primary Amines

| Reagent | Functional Group Targeted | Detection Method | Advantages |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Fast reaction, suitable for automation |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amine | Fluorescence, UV-Vis | High sensitivity, stable derivatives |

| 4-Nitrobenzoic Acid | Primary Amine | UV-Vis | Creates strong UV chromophore |

Method Validation and Robustness Studies

Once an analytical method for this compound is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). pensoft.net The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure drug is added to a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. researchgate.net

Table 4: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant impact on results from minor parameter changes |

| Reference | General criteria based on ICH guidelines. mdpi.compensoft.net |

Mechanistic Studies of Synthetic and Transformational Reactions

Investigation of Reaction Kinetics and Rate-Determining Steps

Studies on the reaction of benzenesulfonyl chloride with various primary and secondary amines have revealed that the reaction rate is significantly influenced by the pH of the medium. cdnsciencepub.com In addition to the expected second-order reaction, third-order terms have been proposed to account for the observed rate enhancements at high pH. These terms include a pathway that is first-order in sulfonyl chloride, amine, and hydroxide (B78521) anion, and another that is first-order in sulfonyl chloride and second-order in the amine. cdnsciencepub.com The latter is thought to be particularly relevant for more hydrophobic amines, where the second amine molecule can act as a general base catalyst.

For the synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, the rate-determining step is likely the nucleophilic attack of the amine (either pyrrolidine (B122466) or ethanamine) on the sulfur atom of the corresponding sulfonyl chloride. The reaction can be represented by the following general rate law:

Rate = k[RSO₂Cl][R'₂NH]

The rate constant, k, would be influenced by factors such as the solvent, temperature, and the steric and electronic properties of the reactants.

Table 1: Representative Kinetic Data for the Reaction of Benzenesulfonyl Chloride with Amines in Aqueous Media cdnsciencepub.com

| Amine | k₂ (M⁻¹s⁻¹) | k₃ (amine) (M⁻²s⁻¹) | k₃ (OH⁻) (M⁻²s⁻¹) |

| Glycine | 1.3 x 10³ | - | 1.1 x 10⁸ |

| Morpholine | 1.1 x 10⁴ | 1.1 x 10⁴ | - |

| Piperidine | 1.8 x 10⁵ | 1.8 x 10⁵ | - |

| Dibutylamine | 2.5 x 10³ | 2.5 x 10⁴ | 1.0 x 10⁸ |

This table presents generalized data for analogous reactions to illustrate kinetic principles.

Thermodynamic Analysis of Reaction Equilibria

While specific thermodynamic data for the synthesis of this compound is not available, studies on the thermal stability and sublimation of various sulfonamides provide insight into the strength and stability of the sulfonamide linkage. acs.orgacs.orgnih.gov Thermodynamic analysis of the thermal degradation of sulfonamides in milk has shown that these compounds are generally stable under pasteurization conditions, with degradation becoming significant only at higher temperatures. nih.gov This stability is indicative of a strong S-N bond.

A study on the solubility of different sulfonamides in cyclohexane (B81311) allowed for the determination of thermodynamic functions of the solution process. researchgate.net Although this pertains to the dissolution of the final product rather than its formation, it highlights the intermolecular forces at play.

Table 2: Thermodynamic Parameters for the Thermal Degradation of Selected Sulfonamides in Skimmed Milk nih.gov

| Sulfonamide | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

| Sulfadiazine | 102.1 | 99.5 | -58.2 |

| Sulfamethazine | 115.3 | 112.7 | -21.1 |

| Sulfadimethoxine | 95.8 | 93.2 | -78.5 |

This table provides data on the stability of the sulfonamide group in a related context to infer the thermodynamic favorability of its formation.

Characterization of Reaction Intermediates and Transition States

The reaction between a sulfonyl chloride and an amine is generally believed to proceed through a concerted or a stepwise addition-elimination mechanism. In either case, the key event is the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

In a concerted mechanism, the N-S bond forms concurrently with the cleavage of the S-Cl bond in a single transition state. In a stepwise mechanism, a tetrahedral intermediate is formed, which then eliminates a chloride ion to give the final sulfonamide product. Computational and kinetic studies on the hydrolysis of sulfonyl chlorides support the existence of a transition state with significant charge separation. acs.org

For the synthesis of this compound, the transition state would involve the nitrogen atom of the amine forming a partial bond with the sulfur atom of the sulfonyl chloride, while the sulfur-chlorine bond is partially broken. The geometry around the sulfur atom would change from tetrahedral in the reactant to trigonal bipyramidal in the transition state or tetrahedral in the intermediate.

While direct spectroscopic observation of these transient species is challenging, their existence is inferred from kinetic data and computational modeling. For instance, in related sulfamoylation reactions, the intermediacy of a highly reactive "aza-sulfene" (HNSO₂) has been proposed. researchgate.net

Elucidation of Catalytic Cycles and Ligand Effects in Synthetic Routes

The synthesis of sulfonamides from sulfonyl chlorides and amines is often carried out in the presence of a base to neutralize the HCl generated during the reaction. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or an excess of the reacting amine itself. cbijournal.com The base can also play a catalytic role by activating the amine nucleophile or the sulfonyl chloride electrophile.

In recent years, various catalytic systems have been developed to improve the efficiency and scope of sulfonamide synthesis. organic-chemistry.orgrsc.org For instance, indium has been shown to catalyze the sulfonylation of amines, including less nucleophilic and sterically hindered ones. organic-chemistry.org Palladium-catalyzed methods have also been developed for the preparation of arylsulfonyl chlorides and their subsequent conversion to sulfonamides. nih.gov

While these advanced catalytic methods might be employed for the synthesis of precursors to this compound, the final step of reacting the sulfonyl chloride with the amine is typically a straightforward, uncatalyzed or base-mediated reaction.

Ligand effects would be more pertinent in catalytic cycles involving transition metals for the synthesis of the sulfonyl chloride precursor. For example, in copper-catalyzed decarboxylative halosulfonylation, the choice of ligand can significantly impact the reaction performance. acs.orgprinceton.edu However, in the final amination step, the primary "ligand" effect would be the solvent, which can influence the reaction rate by stabilizing the charged transition state.

Non Biological Applications and Advanced Materials Research

Utility as a Versatile Chemical Building Block in Diverse Organic Syntheses

In the field of organic synthesis, "building blocks" are foundational molecules from which larger, more complex structures are constructed. nih.gov The pyrrolidine (B122466) ring is a prevalent motif in many synthetic compounds and natural products, valued for its specific stereochemical and conformational properties. nih.govresearchgate.netmdpi.comwikipedia.org Similarly, the sulfonamide group is a key functional group in a wide array of functional molecules. nih.gov 2-(Pyrrolidin-1-ylsulfonyl)ethanamine combines these features with a reactive primary amine, making it a trifunctional building block with significant synthetic potential.

The primary utility of this compound stems from the high reactivity of its terminal amino group. This primary amine can act as a potent nucleophile, enabling a wide range of chemical transformations to build molecular complexity. For instance, it can readily participate in reactions such as:

Amide bond formation: Reacting with carboxylic acids, acyl chlorides, or anhydrides to form amide linkages, a cornerstone of many complex molecules.

Reductive amination: Condensing with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine.

Nucleophilic substitution: Reacting with alkyl halides or other electrophiles to form substituted amines.

Urea and Thiourea formation: Reacting with isocyanates and isothiocyanates, respectively.

These reactions allow for the covalent attachment of the pyrrolidine-sulfonamide moiety to other molecular scaffolds. This strategy is particularly relevant in the synthesis of complex molecules where the pyrrolidine ring can introduce desirable conformational constraints or act as a basic center, while the sulfonamide group provides a stable, polar linker. mdpi.com For example, similar pyrrolidine-sulfonamide fragments have been incorporated into the design of various bioactive compounds. nih.govnih.govnih.gov While the focus here is non-biological, the synthetic principles are directly transferable to the creation of novel materials and ligands.

Interactive Table: Potential Synthetic Transformations of this compound

| Reagent Class | Bond Formed | Resulting Functional Group |

| Carboxylic Acid / Acyl Chloride | C-N | Amide |

| Aldehyde / Ketone (with reducing agent) | C-N | Secondary Amine |

| Alkyl Halide | C-N | Secondary Amine |

| Isocyanate | C-N | Urea |

| Isothiocyanate | C-N | Thiourea |

| Epoxide | C-N, C-O | β-Amino alcohol |

Exploration in Polymer and Material Science for Functional Properties

The incorporation of specific functional groups into polymer structures is a key strategy for designing advanced materials with tailored properties. While direct polymerization of this compound is not widely reported, its structure makes it an excellent candidate for use as a functional monomer or for the post-polymerization modification of existing polymers.

The primary amine group allows the molecule to be grafted onto polymer backbones containing reactive groups such as epoxides, acyl chlorides, or N-hydroxysuccinimide esters. For instance, reacting it with a poly(glycidyl methacrylate) backbone would result in a polymer decorated with pyrrolidine-sulfonamide side chains. This modification could impart several desirable functional properties:

pH-Responsiveness: The basicity of the pyrrolidine nitrogen could lead to polymers that change their solubility or conformation in response to changes in pH. rsc.org

Metal Ion Chelation: The presence of multiple nitrogen and oxygen atoms in the side chain could enable the polymer to act as a scaffold for chelating metal ions, with potential applications in catalysis, sensing, or water remediation.

Hydrophilicity and Adhesion: The polar sulfonamide group and the potential for hydrogen bonding could increase the hydrophilicity and adhesive properties of the polymer, making it suitable for coatings or hydrogel formulations.

Recent research has demonstrated the synthesis of well-defined polymers containing primary sulfonamide groups using techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. rsc.org Other work has focused on creating sulfonamide-functionalized monomers for polymerization or post-polymerization modification to create ion-conducting polymers. rsc.orgcore.ac.uk These studies underscore the feasibility and interest in developing sulfonamide-containing materials.

Interactive Table: Potential Functional Properties Imparted to Polymers

| Polymer Backbone | Modification Reaction | Potential Functional Property | Application Area |

| Poly(glycidyl methacrylate) | Epoxide ring-opening | Metal ion chelation, pH-responsiveness | Catalysis, Smart Materials |

| Poly(maleic anhydride) | Amidation | Increased hydrophilicity, Adhesion | Coatings, Biomaterials |

| Poly(vinyl chloride) | Nucleophilic substitution | Modified solubility, Thermal stability | Specialty Plastics |

| Poly(acrylic acid) | Amide coupling | Hydrogel formation, pH-sensitivity | Absorbents, Sensors |

Application in Ligand Design for Non-Biologically Derived Systems

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. nih.gov The structure of this compound, with its multiple potential donor atoms (the primary amine nitrogen, the pyrrolidine nitrogen, and the two sulfonyl oxygens), makes it an intriguing candidate for ligand design. nih.gov

In non-biological systems, metal complexes are crucial for applications in catalysis, materials science, and chemical sensing. The pyrrolidine-sulfonamide scaffold can act as a versatile ligand, potentially coordinating to metal centers in several ways:

Monodentate Coordination: The most straightforward coordination would occur through the lone pair of the primary amine nitrogen, which is sterically accessible.

Bidentate Chelation: The molecule could form a stable five-membered chelate ring by coordinating through both the primary amine nitrogen and one of the sulfonyl oxygen atoms. Chelation generally leads to more stable metal complexes compared to monodentate coordination.

Bridging Ligand: The molecule could bridge two different metal centers, using its distinct donor sites to form polynuclear complexes or coordination polymers.

The electronic and steric properties of the ligand can be tuned. The pyrrolidine group provides a fixed steric profile, while the sulfonamide group is electronically withdrawing. This combination influences the electron density at the metal center, which in turn affects the reactivity and properties of the resulting complex. For example, complexes of iridium and nickel have been synthesized with ligands containing amidinato-Ge/Sn backbones, demonstrating tridentate and tetradentate coordination modes. nih.gov While structurally different, this highlights the principle of using multifunctional ligands to create specific coordination environments for catalysis. nih.gov Similarly, sulfonamide-containing ligands have been used to create copper(II) complexes, where the ligand coordinates through a nitrogen atom. nih.gov Such complexes are of interest in fields like homogeneous catalysis, where they can facilitate organic transformations.

Supramolecular Chemistry and Crystal Engineering Involving Pyrrolidine-Sulfonamide Motifs

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. mdpi.com Crystal engineering, a subfield of supramolecular chemistry, involves designing and controlling the formation of crystalline solids with desired properties by understanding and utilizing these intermolecular interactions. nih.gov

The pyrrolidine-sulfonamide motif is rich in features that drive predictable supramolecular assembly. The sulfonamide group is an excellent hydrogen-bond donor (N-H, if present) and a strong hydrogen-bond acceptor (S=O). nih.govnih.gov These interactions are a primary driving force in the crystal packing of sulfonamides. nih.govresearchgate.net